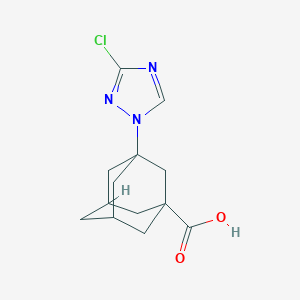

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWAAGVSSSBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1-adamantane carboxylic acid with 3-chloro-1H-1,2,4-triazole under specific conditions. One common method includes the use of a dehydrative cyclization reaction in the presence of basic media such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.

Analyse Chemischer Reaktionen

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include sodium bicarbonate, acidic ionic liquids, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antibacterial Activity :

- Research has shown that derivatives of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane exhibit significant antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 10.1 to 62.4 µM, indicating their potential as therapeutic agents against bacterial infections .

- Synthesis of Hybrid Molecules :

-

Antifungal Properties :

- Some studies have indicated that triazole derivatives can also possess antifungal activity. The introduction of the adamantane structure may enhance the efficacy and selectivity of these compounds against fungal pathogens.

Coordination Chemistry

The unique structure of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid allows it to act as a ligand in coordination chemistry:

- Formation of Coordination Polymers :

-

Characterization Studies :

- Detailed crystallographic studies have been conducted to understand the molecular interactions within these coordination complexes. One study reported that the compound crystallizes in a monoclinic crystal system and exhibits hydrogen bonding interactions that play a crucial role in stabilizing the crystal structure .

Biotransformation Studies

Research into the microbial biotransformation of adamantane derivatives has revealed insights into their environmental impact:

- Toxicity Reduction :

- Microbial Metabolism :

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal activity | Effective against Staphylococcus aureus (MIC: 10.1–62.4 µM) |

| Coordination Chemistry | Building block for coordination polymers | Forms stable complexes with metal ions |

| Biotransformation Studies | Microbial degradation leading to reduced toxicity | Toxicity decreases over time during microbial biotransformation |

Wirkmechanismus

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Chloro and bromo substituents introduce steric bulk and electronegativity, altering metal-binding preferences compared to methyl groups. For example, chloro derivatives may favor stronger Lewis acid-base interactions with metals like Cu(II) .

- Synthetic Yields : Tetrazole derivatives (e.g., tzadcH) exhibit higher yields (81%), likely due to tetrazole’s smaller size and reactivity, whereas dimethyl-triazole derivatives (dmtrzadcH) have lower yields (47%) due to steric hindrance .

Coordination Chemistry and Catalytic Activity

- Chloro vs. Methyl Substituents: The chloro-substituted ligand forms distinct coordination polymers compared to methylated analogs. For instance, [Cu(trzadc)₂(MeOH)]·MeOH (trzadc = triazolyladamantane-carboxylate) catalyzes Chan-Evans-Lam arylations, while methyl-substituted ligands like mtrzadcH form complexes such as [Cu₂(mtrzadc)₃(MeOH)]⁺NO₃⁻ with 1D chain structures . The chloro group’s electronegativity may enhance catalytic activity by stabilizing transition states .

- Bromo Derivatives : Bromo-substituted analogs (e.g., 3-(3-bromo-triazol-1-yl)adamantane-1-carboxylic acid) are used in pharmaceutical intermediates, suggesting that halogen size (Br > Cl) impacts bioactivity or solubility .

Spectroscopic and Physical Properties

- NMR Shifts : Chloro substituents cause downfield shifts in ¹H/¹³C NMR spectra compared to methyl groups. For example, methyl-substituted mtrzadcH shows adamantane CH₂ protons at δ 1.6–2.1 ppm, while chloro analogs may exhibit shifts due to electron withdrawal .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹ across all derivatives, but triazole ring vibrations vary with substituents (e.g., Cl vs. CH₃) .

Notes

Substituent-Driven Diversity : The choice of substituent (Cl, Br, CH₃) on the triazole ring tailors the ligand’s coordination geometry, catalytic activity, and biological interactions. Chloro balances electronegativity and steric effects, making it versatile for MOFs and drug design .

Synthetic Limitations : Lower yields for bulkier derivatives (e.g., dmtrzadcH) highlight challenges in functionalizing adamantane’s rigid scaffold .

Unresolved Data Gaps : Detailed catalytic or biological data for the chloro derivative remains sparse compared to methyl or bromo analogs, warranting further study.

Biologische Aktivität

3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS Number: 418805-51-3) is a heterocyclic compound featuring a triazole ring and an adamantane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and data.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClN₃O₂ |

| Molecular Weight | 247.293 g/mol |

| Density | 1.61 g/cm³ |

| Boiling Point | 455 °C at 760 mmHg |

| Flash Point | 229 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety is significant as it can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules such as proteins.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit antimicrobial properties. A study published in Molecules demonstrated that derivatives of triazoles have shown effectiveness against a range of pathogenic bacteria and fungi. The specific activity of this compound against various microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. Triazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds exhibit selective toxicity towards cancer cells while sparing normal cells . The specific efficacy of this compound in cancer models needs further investigation but shows promise based on structural analogs.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study analyzed various triazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazole ring significantly influenced the antimicrobial activity .

- Evaluation in Cancer Models : In vitro studies have been conducted using cancer cell lines to assess the cytotoxic effects of triazole derivatives. These studies revealed that certain structural features enhance the anticancer activity by promoting apoptosis through mitochondrial pathways .

Q & A

Q. Critical Parameters :

- Reaction temperature (50–70°C optimal for yield).

- Stoichiometry (1:1.2 molar ratio of adamantane acid to triazole).

- Yield: Typically 60–75% after purification .

Advanced: How can this compound serve as a building block for coordination polymers?

Answer:

The carboxylic acid and triazole groups act as multidentate ligands for metal coordination. Example applications:

Q. Experimental Design Tips :

- Solvent choice : Methanol/water mixtures favor 1D chains; DMF enables 2D networks.

- Metal-ligand ratio : 1:2 (metal:ligand) for balanced coordination.

- Crystallography : Single-crystal X-ray diffraction confirms topology .

Advanced: How do substituents on the triazole ring influence biological activity?

Answer:

The 3-chloro group enhances metabolic stability and target binding (e.g., kinase inhibition). Comparative studies show:

Q. Methodology :

- Docking studies : Use software like AutoDock to predict binding to ATP pockets.

- SAR assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) .

Basic: What analytical methods ensure purity and structural integrity?

Answer:

Q. Troubleshooting :

- Impurity peaks in HPLC : Recrystallize from ethanol/water (9:1).

- Low mass spec signal : Use ESI+ mode with 0.1% formic acid .

Advanced: What contradictions exist in reported synthesis yields, and how are they resolved?

Answer:

Discrepancies in yields (60–92%) arise from:

Q. Resolution :

- Optimize using design of experiments (DoE) to balance time, temperature, and acid volume.

- Monitor intermediates via in-situ IR (disappearance of carbonyl peak at 1700 cm⁻¹) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coat (irritant risk from chlorine and acidic groups).

- Ventilation : Use fume hoods to avoid inhalation (dust/particulates).

- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How is computational modeling used to predict its reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.